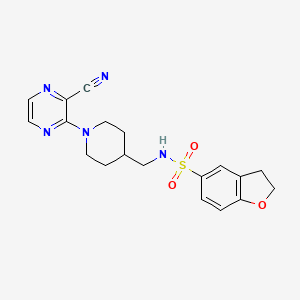

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a structurally complex molecule featuring a piperidine core substituted at the 1-position with a 3-cyanopyrazine heterocycle and at the 4-position with a methyl group linked to a 2,3-dihydrobenzofuran-5-sulfonamide moiety.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c20-12-17-19(22-7-6-21-17)24-8-3-14(4-9-24)13-23-28(25,26)16-1-2-18-15(11-16)5-10-27-18/h1-2,6-7,11,14,23H,3-5,8-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKDHXLBLYBRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine ring : Contributes to its interaction with biological targets.

- Cyanopyrazine moiety : Suggests potential for modulation of biological processes.

- Sulfonamide group : Commonly associated with kinase inhibition and other enzymatic activities.

This compound is hypothesized to interact with various biological targets, particularly:

- Muscarinic Receptors : It has shown antagonistic activity at muscarinic receptor 4 (M4), which is significant for neurological signaling pathways. This interaction suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

- Enzymatic Inhibition : Similar compounds have demonstrated inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that this compound may possess similar inhibitory properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

1. Neurological Disorders

A study investigated the effects of similar sulfonamide compounds on cognitive function in animal models of Alzheimer's disease. The results indicated that compounds with structural similarities to this compound improved memory performance and reduced amyloid plaque deposition in the brain.

2. Cancer Research

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in human promyelocytic leukemia HL-60 cells, although further research is necessary to elucidate the underlying mechanisms.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the cyanopyrazine group via nucleophilic substitution.

- Coupling reactions to assemble the final sulfonamide structure.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.